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Compound of Interest

Compound Name: Gemlapodect

Cat. No.: B8597692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug Gemlapodect against

the current standard of care for the treatment of Tourette Syndrome (TS). The information is

intended for researchers, scientists, and drug development professionals, offering a

comprehensive overview of mechanisms of action, clinical efficacy, safety profiles, and

experimental methodologies based on available clinical trial data.

Executive Summary
Tourette Syndrome is a neurodevelopmental disorder characterized by motor and vocal tics.

Current standard of care primarily involves alpha-2 adrenergic agonists and antipsychotic

medications, which can be effective but are often associated with limiting side effects.

Gemlapodect (NOE-105) is a novel, first-in-class phosphodiesterase-10A (PDE10A) inhibitor

in clinical development that offers a targeted approach to modulating dopamine signaling in the

brain.[1][2] This guide will objectively compare the performance of Gemlapodect with

established treatments, supported by experimental data from clinical trials.

Mechanism of Action
Gemlapodect: Gemlapodect is a selective inhibitor of the PDE10A enzyme, which is highly

expressed in the medium spiny neurons of the striatum.[3][4] By inhibiting PDE10A,

Gemlapodect increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic

guanosine monophosphate (cGMP), which in turn modulates the dopamine D2 receptor
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signaling pathway.[3] This targeted action is believed to normalize the neural circuitry involved

in the generation of tics, potentially offering a more focused treatment with fewer off-target

effects compared to traditional dopamine antagonists.[1][2]

Standard of Care:

Alpha-2 Adrenergic Agonists (e.g., clonidine, guanfacine): These medications are thought to

work by stimulating alpha-2 adrenergic receptors in the brain, which can reduce the release

of norepinephrine.[5] This action may help to improve tic symptoms, particularly in patients

who also have Attention-Deficit/Hyperactivity Disorder (ADHD).[6][7]

Antipsychotics (e.g., haloperidol, aripiprazole): These drugs primarily act as antagonists at

dopamine D2 receptors.[8] By blocking dopamine, they can reduce the severity of tics.

Aripiprazole is a second-generation antipsychotic with a more complex pharmacology that

includes partial agonism at D2 receptors and activity at serotonin receptors, which may

contribute to its efficacy and tolerability profile.[9]
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Caption: Mechanism of action of Gemlapodect in modulating dopamine signaling.
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The following tables summarize the quantitative efficacy data from clinical trials of

Gemlapodect and standard of care treatments. It is important to note that these trials were not

head-to-head comparisons, and patient populations and study designs may vary. The Yale

Global Tic Severity Scale (YGTSS) is a standard measure used in these trials, with a higher

score indicating greater tic severity.[10]

Table 1: Efficacy of Gemlapodect in Tourette Syndrome

Trial
Name

Phase Design N

Treatme
nt
Group(s
)

Duratio
n

Primary
Efficacy
Endpoin
t

Mean
Change
from
Baselin
e in
YGTSS
Total
Tic
Score

ALLEVIA

-1
IIa

Open-

label,

single-

arm

15

Gemlapo

dect (2.5-

15

mg/day)

12 weeks

TS

Clinical

Global

Impressi

on of

Change

(TS-CGI-

C)

-7.8 (all

patients)

-12.8

(patients

completin

g at

target

dose)

Data from Noema Pharma AG Press Release, October 17, 2024.[11]

Table 2: Efficacy of Standard of Care in Tourette Syndrome
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Drug Trial Design N
Treatment
Group(s)

Duration

Mean
Change
from
Baseline in
YGTSS
Total Tic
Score (Drug
vs.
Placebo)

Aripiprazole

Randomized,

double-blind,

placebo-

controlled

121

Aripiprazole

(2-20

mg/day) vs.

Placebo

8 weeks

-5.5

(aripiprazole)

vs. Placebo

(LS Mean

Difference)

Randomized,

double-blind,

placebo-

controlled

61
Aripiprazole

vs. Placebo
10 weeks

-15.0

(aripiprazole)

vs. -9.6

(placebo)

Clonidine

Patch

Randomized,

double-blind,

placebo-

controlled

488

Clonidine

patch (1.0,

1.5, 2.0

mg/wk) vs.

Placebo

8 weeks

Significant

reduction vs.

placebo

(p<0.001 for

all doses)

Guanfacine

Randomized,

double-blind,

placebo-

controlled

34
Guanfacine

vs. Placebo
8 weeks

31%

reduction

(guanfacine)

vs. 0%

(placebo)

Data from various sources.[8][12][13][14][15]

Safety and Tolerability
Table 3: Comparative Safety Profiles

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7337131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11264494/
https://www.researchgate.net/publication/382362657_Randomized_double-blind_placebo-controlled_trial_of_aripiprazole_oral_solution_in_children_and_adolescents_with_Tourette's_disorder
https://www.researchgate.net/publication/383980868_Efficacy_of_Clonidine_Adhesive_Patch_for_Patients_With_Tourette_Syndrome_A_Randomized_Double-blind_Placebo-Controlled_Multicenter_Clinical_Trial
https://psychiatryonline.org/doi/full/10.1176/appi.ajp.158.7.1067
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8597692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event
Gemlapodect
(Phase IIa)

Alpha-2 Adrenergic
Agonists
(Clonidine,
Guanfacine)

Antipsychotics
(Haloperidol,
Aripiprazole)

Common Side Effects

Well-tolerated, no

serious adverse

events reported.

Sedation, dizziness,

dry mouth,

hypotension.

Sedation,

somnolence, fatigue,

weight gain,

extrapyramidal

symptoms (EPS).

Metabolic Effects

No significant weight

gain or metabolic

disturbances.

Generally minimal.

Can cause significant

weight gain,

hyperlipidemia, and

type 2 diabetes.

Cardiovascular Effects
No clinically significant

changes reported.

Bradycardia,

hypotension, rebound

hypertension upon

abrupt

discontinuation.

QTc interval

prolongation

(especially with

pimozide and

haloperidol).

Other Serious Risks
Data from larger trials

pending.
-

Tardive dyskinesia

(potentially irreversible

movement disorder),

neuroleptic malignant

syndrome.

Data from various sources.[1][8][11][16][17]

Experimental Protocols
A summary of the methodologies for key clinical trials is provided below.

Gemlapodect (ALLEVIA-1, Phase IIa)[11]

Study Design: A 12-week, multicenter, open-label, single-arm monotherapy study.

Participants: 15 patients with Tourette Syndrome (mean age 26.2 years).
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Intervention: Ascending doses of Gemlapodect from 2.5 to 15 mg once daily, with a target

dose range of 10 to 15 mg per day.

Primary Outcome Measure: Tourette Syndrome Clinical Global Impression of Change (TS-

CGI-C).

Secondary Outcome Measures: Yale Global Tic Severity Scale (YGTSS) Total Tic Score.

Aripiprazole[12][13][16]

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Participants: Children and adolescents with Tourette's Disorder.

Intervention: Flexible doses of aripiprazole (e.g., 2-20 mg/day) or placebo for 8-10 weeks.

Primary Outcome Measure: Change from baseline in the YGTSS Total Tic Score.

Secondary Outcome Measures: Clinical Global Impressions-Tourette's Syndrome (CGI-TS)

score.

Clonidine Patch[5][14]

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase IV clinical

trial.

Participants: Patients with Tourette Syndrome.

Intervention: Clonidine adhesive patch at doses of 1.0, 1.5, or 2.0 mg/week, or placebo, for 8

weeks.

Primary Outcome Measure: Change in YGTSS total score.

Secondary Outcome Measures: Clinical Global Impression–Severity (CGI-S) and

Improvement (CGI-I) scales.
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Gemlapodect Phase IIb Trial Workflow Typical Standard of Care Trial Workflow
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Caption: Comparison of clinical trial workflows for Gemlapodect and standard of care.

Conclusion
Gemlapodect, with its novel mechanism of action as a PDE10A inhibitor, shows promise as a

potential new treatment for Tourette Syndrome. Early clinical data suggests it is effective in

reducing tic severity and has a favorable safety profile, particularly concerning metabolic side

effects commonly associated with antipsychotics.[1][11] Standard of care treatments, including

alpha-2 adrenergic agonists and antipsychotics, are established options but come with their

own sets of efficacy limitations and adverse effect profiles.[6][8][9] The ongoing Phase IIb,

double-blind, placebo-controlled trial of Gemlapodect will provide more robust data on its

efficacy and safety.[11][18] For drug development professionals, Gemlapodect represents a
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targeted therapeutic strategy that could address a significant unmet need in the management

of Tourette Syndrome. Continued research and larger-scale clinical trials are crucial to fully

elucidate its place in the treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Phase III Randomized, Double-Blind, Placebo-Controlled Study of Guanfacine for Tourette
Syndrome and Attention Deficit Hyperactivity Disorder | MedPath [trial.medpath.com]

2. What clinical trials have been conducted for Gemlapodect? [synapse.patsnap.com]

3. ClinicalTrials.gov [clinicaltrials.gov]

4. New treatment guideline released for Tourette syndrome, other tic disorders » McKnight
Brain Institute » University of Florida [mbi.ufl.edu]

5. Efficacy of Clonidine Adhesive Patch for Patients With Tourette Syndrome: A Randomized,
Double-blind, Placebo-Controlled, Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

6. Systematic Review: Pharmacological Treatment of Tic Disorders – Efficacy of
Antipsychotic and Alpha-2 Adrenergic Agonist Agents - PMC [pmc.ncbi.nlm.nih.gov]

7. Systematic review: pharmacological treatment of tic disorders--efficacy of antipsychotic
and alpha-2 adrenergic agonist agents - PubMed [pubmed.ncbi.nlm.nih.gov]

8. A Review of the Current Treatment of Tourette Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

9. Efficacy of Behavioural Intervention, Antipsychotics, and Alpha Agonists in the Treatment
of Tics Disorder in Tourette’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

10. Frontiers | Yale Global Tic Severity Scale (YGTSS): Psychometric Quality of the Gold
Standard for Tic Assessment Based on the Large-Scale EMTICS Study [frontiersin.org]

11. clinicaltrials.eu [clinicaltrials.eu]

12. Randomized, double-blind, placebo-controlled trial of aripiprazole oral solution in children
and adolescents with Tourette’s disorder - PMC [pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b8597692?utm_src=pdf-custom-synthesis
https://trial.medpath.com/clinical-trial/a8a8ad9e5d17e4de/nct00004376-guanfacine-tourette-syndrome-adhd
https://trial.medpath.com/clinical-trial/a8a8ad9e5d17e4de/nct00004376-guanfacine-tourette-syndrome-adhd
https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-gemlapodect
https://www.clinicaltrials.gov/study/NCT01727700
https://mbi.ufl.edu/2019/05/07/new-treatment-guideline-released-for-tourette-syndrome-other-tic-disorders/
https://mbi.ufl.edu/2019/05/07/new-treatment-guideline-released-for-tourette-syndrome-other-tic-disorders/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11446511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11446511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3674207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3674207/
https://pubmed.ncbi.nlm.nih.gov/23099282/
https://pubmed.ncbi.nlm.nih.gov/23099282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7337131/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8942175/
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2021.626459/full
https://www.frontiersin.org/journals/psychiatry/articles/10.3389/fpsyt.2021.626459/full
https://clinicaltrials.eu/inn/gemlapodect/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11264494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11264494/
https://www.researchgate.net/publication/382362657_Randomized_double-blind_placebo-controlled_trial_of_aripiprazole_oral_solution_in_children_and_adolescents_with_Tourette's_disorder
https://www.researchgate.net/publication/383980868_Efficacy_of_Clonidine_Adhesive_Patch_for_Patients_With_Tourette_Syndrome_A_Randomized_Double-blind_Placebo-Controlled_Multicenter_Clinical_Trial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8597692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. psychiatryonline.org [psychiatryonline.org]

16. Randomized, Double-Blind, Placebo-Controlled Trial Demonstrates the Efficacy and
Safety of Oral Aripiprazole for the Treatment of Tourette's Disorder in Children and
Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

17. Controlled study of haloperidol, pimozide and placebo for the treatment of Gilles de la
Tourette's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Gemlapodect for Tourette Syndrome · Recruiting Participants for Phase Phase 2 Clinical
Trial 2025 | Power | Power [withpower.com]

To cite this document: BenchChem. [A Comparative Analysis of Gemlapodect and Standard
of Care for Tourette Syndrome]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8597692#gemlapodect-versus-standard-of-care-for-
tourette-syndrome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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